ammonium iodide CAS No. 24578-79-8](/img/structure/B3326269.png)
[3-(Acetylthio)propyl](trimethyl)ammonium iodide
Descripción general
Descripción
[3-(Acetylthio)propyl](trimethyl)ammonium iodide, also known as Acetylthioethyltrimethylammonium iodide (ATETMA), is a quaternary ammonium compound that is widely used in scientific research. It is a colorless, odorless, and hygroscopic compound that is soluble in water, ethanol, and other polar solvents. ATETMA is a versatile reagent that is used in a variety of biochemical and physiological experiments due to its unique properties.
Mecanismo De Acción
Target of Action
The primary targets of 3-(Acetylthio)propylammonium iodide are negatively charged microorganisms . The compound, being a quaternary ammonium moiety, has a net positive charge that interacts better with and inhibits these microorganisms .
Mode of Action
The compound interacts with its targets by disrupting the integrity of the cell membrane structure, inhibiting protein synthesis or metabolic pathways, and interfering with the synthesis of nucleic acids . This interaction leads to the inhibition of the growth and proliferation of the microorganisms .
Biochemical Pathways
It is known that quaternary ammonium compounds can disrupt various cellular processes, including energy production and enzyme activity, leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of negatively charged microorganisms . This makes 3-(Acetylthio)propylammonium iodide potentially useful in applications where the control of microbial growth is desired.
Action Environment
The action, efficacy, and stability of 3-(Acetylthio)propylammonium iodide can be influenced by various environmental factors. For instance, the presence of other functional groups or chemical compounds can improve its efficiency . Additionally, the interaction of new antimicrobials with a wide range of bacteria and fungi is controlled by microenvironmental factors and polymer properties .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ATETMA in lab experiments is its versatility. It can be used as a phase transfer catalyst, a cationic surfactant, and in the preparation of liposomes. Additionally, ATETMA is easy to synthesize and is readily available. However, one limitation of using ATETMA is that it can be toxic at high concentrations. Care should be taken when handling ATETMA to avoid exposure.
Direcciones Futuras
There are many potential future directions for research involving ATETMA. One area of interest is the development of new drug delivery systems using ATETMA. Liposomes prepared using ATETMA have shown promise in drug delivery, and further research in this area could lead to the development of new and more effective drug delivery systems. Additionally, further research could be done to investigate the antimicrobial and antitumor properties of ATETMA, with the goal of developing new treatments for bacterial infections and cancer.
Aplicaciones Científicas De Investigación
ATETMA is a useful reagent in many scientific research applications. It is commonly used as a phase transfer catalyst in organic synthesis reactions. ATETMA is also used in the synthesis of cationic surfactants, which are used in the production of detergents and other cleaning agents. Additionally, ATETMA is used in the preparation of liposomes, which are used in drug delivery systems.
Propiedades
IUPAC Name |
3-acetylsulfanylpropyl(trimethyl)azanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOS.HI/c1-8(10)11-7-5-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFRUYBEQBNNDK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCC[N+](C)(C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




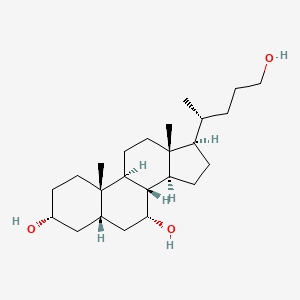
![3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one](/img/structure/B3326201.png)



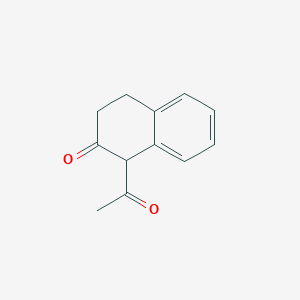
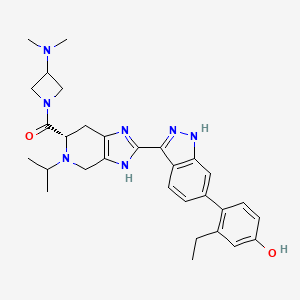
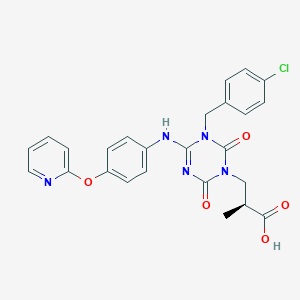



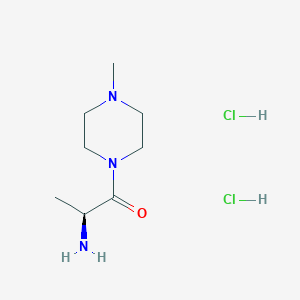
![7-(4-Methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-ol](/img/structure/B3326282.png)